Comparative VAP-1 Inhibitory Activity: Ortho-Methylbenzyl Derivative Versus VAP-1 Reference Inhibitors
4-Chloro-N-(2-methylbenzyl)benzamide exhibits measurable VAP-1 inhibitory activity with reported IC50 values of 23 nM against rat VAP-1 and 180 nM against human VAP-1 in recombinant CHO cell-expressed enzyme assays using 14C-benzylamine as substrate [1]. For procurement and assay design context, this activity can be benchmarked against reference VAP-1 inhibitors: BI-1467335 (PXS-4728A) achieves an IC50 of 5 nM against human VAP-1, while compound 35c (a benzamide derivative) shows human IC50 of 20 nM and rat IC50 of 72 nM . This places the target compound within the active range of benzamide-based VAP-1 inhibitors but with a species-dependent potency profile that differs from optimized clinical candidates.
| Evidence Dimension | VAP-1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Rat VAP-1: 23 nM; Human VAP-1: 180 nM |
| Comparator Or Baseline | BI-1467335 (human VAP-1: 5 nM); Compound 35c (human VAP-1: 20 nM, rat VAP-1: 72 nM) |
| Quantified Difference | Target compound is 36-fold less potent than BI-1467335 on human VAP-1; 3.2-fold more potent than compound 35c on rat VAP-1 |
| Conditions | Recombinant VAP-1 expressed in CHO cells; 14C-benzylamine substrate; 20 min preincubation |
Why This Matters
This enables researchers to select the compound as a moderately potent benzamide-based VAP-1 inhibitor with distinct species selectivity, suitable for rodent pharmacology studies where human-optimized inhibitors may show reduced cross-reactivity.
- [1] BindingDB BDBM50205269 / CHEMBL3919913. Inhibition of rat VAP-1 (IC50 = 23 nM) and human VAP-1 (IC50 = 180 nM) expressed in CHO cells. View Source
